5-Fluoro-2-methyl-3-nitroaniline
Overview
Description
5-Fluoro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-nitroaniline typically involves nitration and halogenation reactions. One common method is the nitration of 2-methyl-3-nitroaniline followed by fluorination. The nitration process involves treating 2-methylaniline with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group. The fluorination step can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Fluoro-2-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Fluoro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-2-methyl-3-nitroaniline is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the development of advanced materials with specific electronic properties.
Biological Studies: As a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-nitroaniline
- 2-Methyl-3-nitroaniline
- 5-Fluoro-2-methylaniline
Uniqueness
5-Fluoro-2-methyl-3-nitroaniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
5-fluoro-2-methyl-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXBFFACZMFPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594112 | |
Record name | 5-Fluoro-2-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168770-44-3 | |
Record name | 5-Fluoro-2-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168770-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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